![molecular formula C20H23N3O4 B2871653 N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide CAS No. 872345-00-1](/img/structure/B2871653.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is a compound with the molecular formula C20H23N3O4 and a molecular weight of 369.42 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H23N3O4/c1-25-16-11-13 (12-17 (26-2)19 (16)27-3)20 (24)21-10-6-9-18-22-14-7-4-5-8-15 (14)23-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3, (H,21,24) (H,22,23) . This indicates that the compound has a benzimidazole core with a propyl linker attached to a trimethoxybenzamide group.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Antimicrobial Activity
Benzimidazoles have demonstrated antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and parasites. For instance, derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted groups exhibited good to moderate inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv .
Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer activity. A series of 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one compounds were synthesized and evaluated against human liver carcinoma (HEPG2) and rat adrenal medulla (PC12) cells .
Antiparasitic Effects
Benzimidazoles have a long history in treating parasitic diseases. Thiabendazole, discovered in the 1950s, paved the way for extensive research in this area. Modifications at positions 2 and 5 of the benzimidazole ring yield active anthelmintic drugs .
Anti-Inflammatory Potential
Benzimidazoles exhibit anti-inflammatory effects. Researchers have explored their role in modulating inflammatory pathways and mitigating inflammation-related conditions.
Mechanism of Action
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is designed to inhibit the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The IL-6/JAK/STAT3 pathway plays a crucial role in the immune response, inflammation, and oncogenesis . By inhibiting this pathway, N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can potentially disrupt these processes, particularly the growth and proliferation of cancer cells .
Pharmacokinetics
They are highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
The inhibition of the IL-6/JAK/STAT3 pathway by N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can lead to the suppression of cancer cell growth and proliferation . This is due to the disruption of STAT3-mediated gene transcription, which is essential for these processes .
Action Environment
The action, efficacy, and stability of N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and alter its activity .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-10-6-9-18-22-14-7-4-5-8-15(14)23-18/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXROZPUDAYWUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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